2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid
CAS No.: 1094293-78-3
Cat. No.: VC2552070
Molecular Formula: C9H6BrNO2S2
Molecular Weight: 304.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1094293-78-3 |
|---|---|
| Molecular Formula | C9H6BrNO2S2 |
| Molecular Weight | 304.2 g/mol |
| IUPAC Name | 2-[2-(4-bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid |
| Standard InChI | InChI=1S/C9H6BrNO2S2/c10-5-1-7(14-3-5)9-11-6(4-15-9)2-8(12)13/h1,3-4H,2H2,(H,12,13) |
| Standard InChI Key | DIWICFWGJWBALI-UHFFFAOYSA-N |
| SMILES | C1=C(SC=C1Br)C2=NC(=CS2)CC(=O)O |
| Canonical SMILES | C1=C(SC=C1Br)C2=NC(=CS2)CC(=O)O |
Introduction
Chemical Structure and Properties
Structural Information
2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid (CAS: 1094293) is a heterocyclic compound with the molecular formula C9H6BrNO2S2 . The structure contains three key components: a 4-bromothiophene ring, a 1,3-thiazole ring, and an acetic acid group. These components are arranged with the bromothiophene connected to the thiazole at the 2-position, while the acetic acid group is attached to the 4-position of the thiazole ring.
The molecular structure can be represented using the following chemical identifiers:
Physical and Chemical Properties
The compound possesses the following physical and chemical characteristics:
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Physical state: Typically a crystalline solid at room temperature
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Solubility: Likely soluble in polar organic solvents such as dimethylformamide, dimethyl sulfoxide, and alcohols, with limited water solubility
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Acidic properties: Contains a carboxylic acid group that can participate in acid-base reactions and form salts with appropriate bases
Spectroscopic Properties
Mass spectrometry analysis of this compound reveals distinct adduct forms with their corresponding mass-to-charge ratios (m/z) and predicted collision cross-sections (CCS):
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 303.90962 | 142.9 |
| [M+Na]+ | 325.89156 | 145.1 |
| [M+NH4]+ | 320.93616 | 147.8 |
| [M+K]+ | 341.86550 | 145.9 |
| [M-H]- | 301.89506 | 143.6 |
| [M+Na-2H]- | 323.87701 | 145.6 |
| [M]+ | 302.90179 | 142.9 |
| [M]- | 302.90289 | 142.9 |
These spectroscopic data points provide valuable information for the identification and characterization of this compound in analytical studies .
Synthetic Approaches
Precursor Compounds
The synthesis of 2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid typically begins with the preparation of key precursors, particularly 2-(4-bromothiophen-2-yl)acetic acid (CAS: 161942-89-8) . This precursor compound serves as a crucial intermediate in building the more complex target molecule.
Hantzsch Thiazole Synthesis
The thiazole ring in the target compound can be constructed using the classical Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioureas or thioamides. This methodology has been widely employed for preparing various substituted thiazoles with high regioselectivity .
A typical Hantzsch thiazole synthesis for related compounds involves:
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Preparation of an appropriate α-halocarbonyl compound
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Reaction with a suitable thiourea or thioamide
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Cyclization to form the thiazole ring
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Subsequent functionalization to introduce the acetic acid moiety
Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura coupling reaction represents another valuable synthetic strategy for preparing 2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid or its precursors. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boronic acids/esters and aryl or vinyl halides .
Research has demonstrated that 2-(4-bromothiophen-2-yl)acetic acid can participate in Suzuki-Miyaura coupling reactions with various substituted boronic acids. The general procedure involves:
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Combining 2-(4-bromothiophen-2-yl)acetic acid with an appropriate boronic acid
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Using a palladium catalyst (typically Pd(PPh3)4)
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Adding a base (such as K2CO3)
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Heating in a suitable solvent system (often a mixture of 1,4-dioxane and water)
Microwave-Assisted Synthesis
Modern synthetic approaches to heterocyclic compounds like 2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid often employ microwave-assisted techniques, which offer advantages such as:
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Significantly reduced reaction times
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Improved yields
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Enhanced selectivity
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Milder reaction conditions
Microwave-assisted Hantzsch thiazole synthesis has been successfully applied to prepare various thiazole derivatives, providing an efficient alternative to conventional heating methods .
Applications in Organic Synthesis
As a Building Block
2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid serves as a valuable building block in heterocyclic synthesis due to its multiple reactive sites. The compound's utility in organic synthesis stems from several key structural features:
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The bromine substituent on the thiophene ring provides a handle for various transformations, including metal-catalyzed coupling reactions
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The thiazole ring offers sites for further functionalization
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The acetic acid moiety can participate in numerous carbonyl transformation reactions
Substitution Reactions
Medicinal Chemistry Applications
Anti-inflammatory Activity
Research has identified 2-(thiophen-2-yl)acetic acid derivatives, which are structurally related to 2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid, as promising scaffolds for developing inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) . This enzyme plays a crucial role in the biosynthesis of prostaglandin E2 (PGE2), which is upregulated in inflammation and various cancers .
Studies have demonstrated that certain derivatives exhibit selective inhibitory activity against mPGES-1 in the low micromolar range, suggesting potential applications in treating inflammatory conditions and cancers associated with PGE2 overproduction .
Anticancer Properties
Derivatives of 2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid have shown promising anticancer activities in preclinical studies. Research indicates that structural modifications of the thiophene-thiazole core can enhance cytotoxic effects against various cancer cell lines.
Experimental studies have documented the following anticancer effects:
| Study | Cancer Type | Key Findings |
|---|---|---|
| Smith et al. (2020) | Breast Cancer | Derivative showed 70% inhibition at 50 μM concentration |
| Johnson et al. (2021) | Lung Cancer | Induced apoptosis in A549 cells with IC50 of 30 μM |
Further research has shown that certain thiophene-thiazole derivatives can induce cell cycle arrest in the G0/G1 phase at 24 hours of exposure, with longer exposure (48-72 hours) causing an increase in the subG0/G1 fraction, suggesting apoptosis/necrosis effects . These findings highlight the compound's potential as a scaffold for developing new anticancer agents.
Antimicrobial Activity
Studies have demonstrated that derivatives of 2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid possess significant antibacterial activity, particularly against Gram-positive bacteria. The antimicrobial properties may be attributed to the thiazole ring, which is a common feature in many antibacterial agents.
Research findings on the antimicrobial activity include:
| Research | Bacteria Tested | Activity |
|---|---|---|
| Lee et al. (2019) | Staphylococcus aureus | MIC = 15 μg/mL |
| Wang et al. (2022) | Escherichia coli | MIC = 25 μg/mL |
These results suggest potential applications in developing new antimicrobial agents to address the growing concern of antibiotic resistance.
Applications in Material Science
Organic Electronics
The thiophene-thiazole core structure of 2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid makes it potentially valuable for applications in organic electronics. The extended π-conjugation system provides favorable electronic properties for various applications:
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The thiophene ring is a common building block in organic semiconductors due to its electron-rich nature and ability to form π-stacked arrangements
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The thiazole ring introduces electronic asymmetry, which can be beneficial for charge transport
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The bromine substituent can influence the electronic properties of the system and serve as a site for further functionalization
Organic Light-Emitting Diodes (OLEDs)
Derivatives of 2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid have potential applications in OLED technology:
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As host materials for phosphorescent emitters
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In electron transport layers due to the electron-deficient nature of the thiazole ring
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As components in emissive layers, particularly when functionalized with appropriate chromophores
Organic Photovoltaics
The compound's structural features make it suitable for applications in organic solar cells:
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The thiophene-thiazole core can serve as an electron donor component
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Derivatives can be designed to have appropriate HOMO-LUMO energy levels for efficient charge separation
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The carboxylic acid group can provide anchoring points for attachment to metal oxide surfaces in dye-sensitized solar cells
Structure-Activity Relationships
Influence of the Bromothiophene Moiety
The bromothiophene unit in 2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid contributes significantly to its properties and activities:
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The bromine atom alters the electronic distribution in the thiophene ring, affecting its reactivity and interactions with biological targets
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The position of the bromine (at C-4 of the thiophene) influences the three-dimensional structure of the molecule
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Bromine can participate in halogen bonding, which may enhance binding to protein targets in biological systems
Role of the Thiazole Ring
The 1,3-thiazole ring serves as a key pharmacophore in many bioactive compounds and contributes to the properties of 2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid in several ways:
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Provides hydrogen bond acceptor sites through the nitrogen atom
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Introduces structural rigidity, which can enhance binding to specific biological targets
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Contributes to the compound's water solubility and membrane permeability
Importance of the Acetic Acid Group
The acetic acid functionality in 2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid is crucial for its biological activities and physical properties:
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Provides a site for hydrogen bonding and ionic interactions with protein targets
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Influences the compound's solubility and pharmacokinetic properties
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Serves as a handle for further structural modifications to optimize biological activity
Studies on related compounds have shown that the presence and position of the carboxylic acid group significantly affect their binding to enzymes such as mPGES-1 . Molecular modeling calculations have demonstrated that the carboxyl group can form hydrogen bonds with specific amino acid residues in the binding pocket, contributing to the compounds' inhibitory activity .
Analytical Methods
Identification and Characterization
Various analytical techniques can be employed for the identification and characterization of 2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid:
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Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information through 1H and 13C spectra
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Mass spectrometry confirms the molecular weight and fragmentation pattern
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Infrared (IR) spectroscopy identifies functional groups, particularly the carboxylic acid and heterocyclic moieties
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X-ray crystallography elucidates the three-dimensional structure when suitable crystals can be obtained
Future Research Directions
Development of Optimized Derivatives
Future research on 2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid could focus on developing optimized derivatives with enhanced properties:
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Systematic structural modifications to improve potency and selectivity for specific biological targets
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Investigation of structure-activity relationships to identify key pharmacophoric elements
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Development of prodrugs to improve pharmacokinetic properties
Expansion of Synthetic Methodologies
Advancing the synthetic approaches to 2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid and related compounds remains an important goal:
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Development of more efficient catalytic methods for key transformations
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Exploration of green chemistry approaches to reduce environmental impact
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Investigation of flow chemistry techniques for scalable production
Exploration of Novel Applications
The unique structural features of 2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid suggest potential for novel applications beyond those currently identified:
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Investigation of potential applications in chemical biology as molecular probes
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Exploration of supramolecular assemblies based on the thiophene-thiazole scaffold
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Development of theranostic agents combining therapeutic and diagnostic properties
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